molecular formula C12H25N B1461491 (Cyclohexylmethyl)(pentan-3-yl)amine CAS No. 706823-10-1

(Cyclohexylmethyl)(pentan-3-yl)amine

Cat. No.: B1461491
CAS No.: 706823-10-1
M. Wt: 183.33 g/mol
InChI Key: COBAGDCBRNIEMJ-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C12H25N It is a secondary amine, characterized by the presence of a cyclohexylmethyl group and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(pentan-3-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with pentan-3-amine. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Another method involves the direct alkylation of cyclohexylmethylamine with pentan-3-yl halide. This reaction requires a strong base, such as potassium carbonate (K2CO3), and is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(pentan-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, K2CO3, DMF

Major Products

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Tertiary amines

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amine receptors, altering their conformation and affecting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohexylmethyl)(pentan-3-yl)amine is unique due to the combination of its cyclohexylmethyl and pentan-3-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions .

Properties

IUPAC Name

N-(cyclohexylmethyl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBAGDCBRNIEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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